![molecular formula C13H16ClN5O3 B12898399 (2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 215108-36-4](/img/structure/B12898399.png)
(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the formation of the purine ring, chlorination, and the introduction of the cyclopropylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, often employing advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Sodium azide, thiols, typically in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a precursor for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, purine nucleosides are crucial for DNA and RNA synthesis, making this compound potentially valuable in genetic research and biotechnology.
Medicine
In medicine, derivatives of purine nucleosides are often explored for their antiviral and anticancer properties. This compound could be investigated for similar therapeutic applications.
Industry
Industrially, such compounds might be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mecanismo De Acción
The mechanism of action for (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of nucleic acid synthesis or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside, differing in the functional groups attached to the purine ring.
Cladribine: A synthetic purine nucleoside analog used in the treatment of certain cancers.
Uniqueness
What sets (2R,3S,5R)-5-(2-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart is its specific stereochemistry and the presence of the cyclopropylamino group, which could confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
215108-36-4 |
|---|---|
Fórmula molecular |
C13H16ClN5O3 |
Peso molecular |
325.75 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H16ClN5O3/c14-13-17-11(16-6-1-2-6)10-12(18-13)19(5-15-10)9-3-7(21)8(4-20)22-9/h5-9,20-21H,1-4H2,(H,16,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
YJMBVALXDOYQIL-DJLDLDEBSA-N |
SMILES isomérico |
C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canónico |
C1CC1NC2=C3C(=NC(=N2)Cl)N(C=N3)C4CC(C(O4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
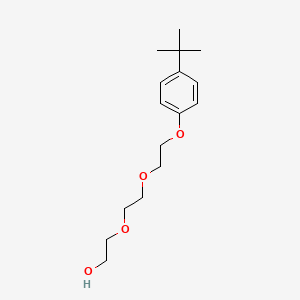

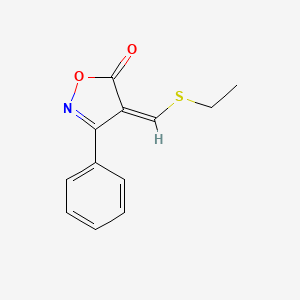
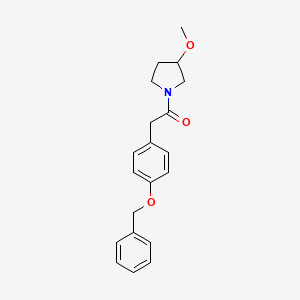
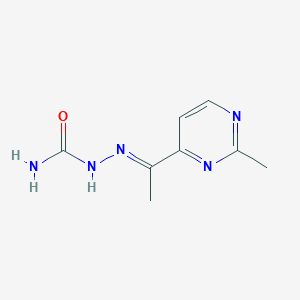

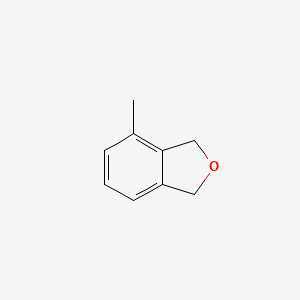
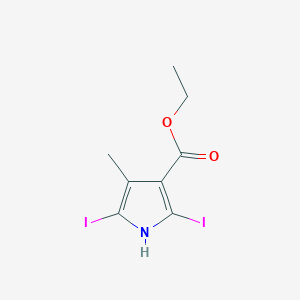
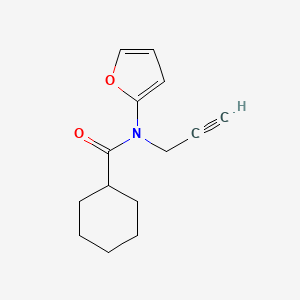
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)

